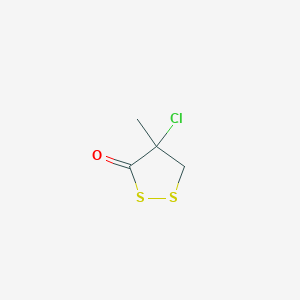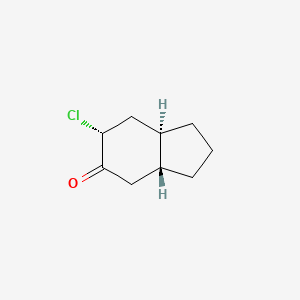
(1-Methyl-5-phenylpentyl)hydrazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-5-phenylpentyl)hydrazine oxalate is a chemical compound with the molecular formula C12H18N2O4 It is a derivative of hydrazine, characterized by the presence of a phenyl group and a methyl group attached to a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-5-phenylpentyl)hydrazine oxalate typically involves the reaction of (1-Methyl-5-phenylpentyl)hydrazine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The general reaction can be represented as: [ \text{(1-Methyl-5-phenylpentyl)hydrazine} + \text{Oxalic acid} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Methyl-5-phenylpentyl)hydrazine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(1-Methyl-5-phenylpentyl)hydrazine oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Methyl-5-phenylpentyl)hydrazine oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the inhibition or activation of specific pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
- (1-Methyl-1-phenylpropyl)hydrazine oxalate
- N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
Comparison: (1-Methyl-5-phenylpentyl)hydrazine oxalate is unique due to its specific structural features, such as the pentyl chain and the phenyl group. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
17598-99-1 |
|---|---|
Formule moléculaire |
C14H22N2O4 |
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
oxalic acid;6-phenylhexan-2-ylhydrazine |
InChI |
InChI=1S/C12H20N2.C2H2O4/c1-11(14-13)7-5-6-10-12-8-3-2-4-9-12;3-1(4)2(5)6/h2-4,8-9,11,14H,5-7,10,13H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
BFGDCWCWSMPMPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCC1=CC=CC=C1)NN.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















